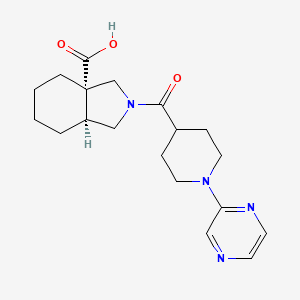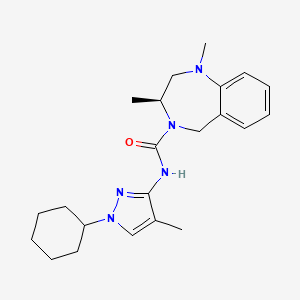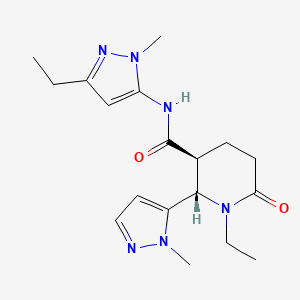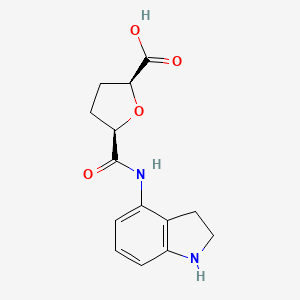![molecular formula C16H19ClN2O4 B7341868 (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid, also known as OPC-163493, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor agonist. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is its high selectivity for the 5-HT1A receptor, which may reduce the risk of unwanted side effects. Additionally, it has been found to have a favorable safety profile in animal studies. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
Orientations Futures
There are several potential future directions for research on (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid. One area of interest is its potential use in the treatment of anxiety and mood disorders, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential long-term effects or safety concerns. Finally, the development of more potent derivatives of this compound may improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl glyoxylate. The final product is obtained after purification by column chromatography. The yield of the synthesis is about 30%, and the purity of the product is >99%.
Applications De Recherche Scientifique
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been found to possess anxiolytic and antidepressant effects in animal models, and has shown promise in the treatment of anxiety and mood disorders in humans. Additionally, this compound has been shown to have antipsychotic effects, and may be useful in the treatment of schizophrenia and other psychotic disorders.
Propriétés
IUPAC Name |
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-3-1-2-10(8-11)12-9-18-6-7-19(12)15(20)13-4-5-14(23-13)16(21)22/h1-3,8,12-14,18H,4-7,9H2,(H,21,22)/t12?,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSPHIQCSQTRGI-IUZLNWEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)

![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)

![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)

![(1R,2S)-N-imidazo[1,2-a]pyridin-5-yl-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341840.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
